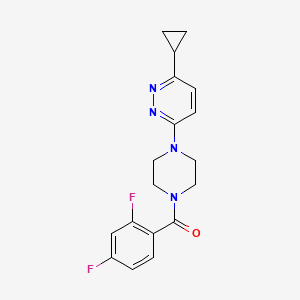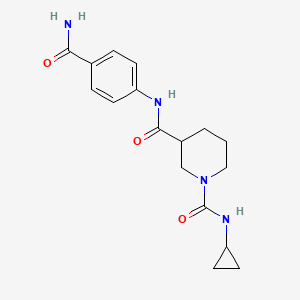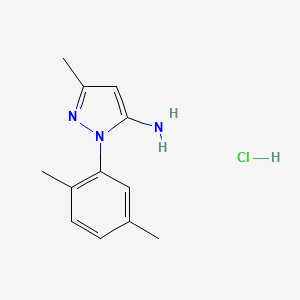
1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, more commonly referred to as DMPMP-HCl, is an organic compound that has been used in various scientific research applications. DMPMP-HCl is a white crystalline powder that is soluble in water and ethanol, and is primarily used as a reagent in organic synthesis. DMPMP-HCl is a versatile compound that has been used in numerous research applications, including as a catalyst, a ligand, and a reagent.
科学研究应用
DMPMP-HCl has been used in various scientific research applications, including as a catalyst, a ligand, and a reagent. The compound has been used in the synthesis of numerous organic compounds, including various heterocyclic compounds, such as pyridines, quinolines, and pyrazines. DMPMP-HCl has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. In addition, DMPMP-HCl has been used in the synthesis of various dyes, pigments, and other compounds.
作用机制
DMPMP-HCl acts as a catalyst, a ligand, and a reagent in various scientific research applications. As a catalyst, DMPMP-HCl is able to facilitate the reaction of two or more compounds, resulting in the formation of a new product. As a ligand, DMPMP-HCl is able to bind to a metal atom or ion, resulting in the formation of a complex. As a reagent, DMPMP-HCl is able to react with other compounds, resulting in the formation of a new product.
Biochemical and Physiological Effects
DMPMP-HCl has not been extensively studied for its biochemical and physiological effects. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. In addition, the compound has been shown to be non-mutagenic, and has not been found to cause any significant adverse effects when used in laboratory experiments.
实验室实验的优点和局限性
DMPMP-HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages of DMPMP-HCl is that it is a versatile compound that can be used in a variety of scientific research applications. In addition, the compound is relatively inexpensive and is readily available.
One of the main limitations of DMPMP-HCl is that it is a relatively unstable compound, and thus can be difficult to store and handle. In addition, the compound can be difficult to purify, and can be easily contaminated with other compounds.
未来方向
There are numerous potential future directions for the use of DMPMP-HCl in scientific research. One potential direction is the use of the compound as a catalyst in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, dyes, and pigments. Another potential direction is the use of the compound as a ligand in the synthesis of various metal complexes. Additionally, the compound could be used in the synthesis of various polymers and other materials. Finally, DMPMP-HCl could be further studied for its potential biochemical and physiological effects.
合成方法
DMPMP-HCl can be synthesized by reacting 2,5-dimethylphenylhydrazine hydrochloride with methyl acrylate in the presence of a catalytic amount of a base, such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and is heated to a temperature of between 50-60°C. The reaction is then allowed to proceed for a period of time, typically between 4-8 hours, before it is cooled and the product is collected by filtration.
属性
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFARHZEJRACPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

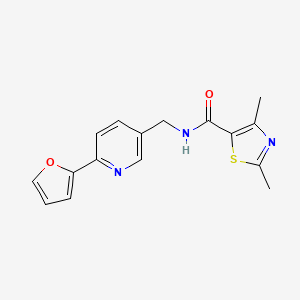
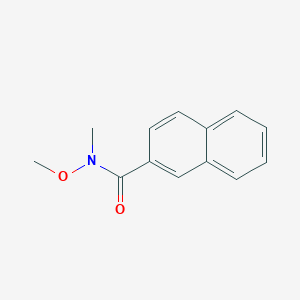
![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2811240.png)

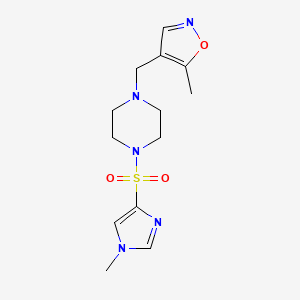
![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)
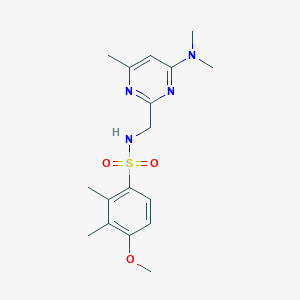
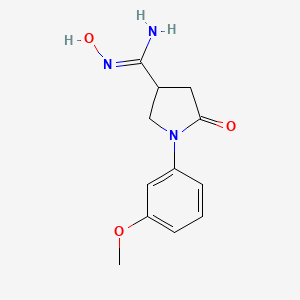
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2811255.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2811256.png)
